molecular formula C13H18O2 B7965964 4'-Methoxy-2,3',5'-trimethylpropiophenone

4'-Methoxy-2,3',5'-trimethylpropiophenone

Cat. No.: B7965964
M. Wt: 206.28 g/mol
InChI Key: QQOUNTDQOQPVBA-UHFFFAOYSA-N
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Description

4'-Methoxy-2,3',5'-trimethylpropiophenone is a substituted propiophenone derivative characterized by a methoxy group at the 4'-position and methyl groups at the 2, 3', and 5' positions of the phenyl ring. Its molecular formula is C₁₄H₁₈O₂ (calculated based on the parent propiophenone structure with additional methyl groups), with a molar mass of 218.3 g/mol. Its structural complexity, featuring both electron-donating (methoxy and methyl) groups, influences its physicochemical properties and reactivity .

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8(2)12(14)11-6-9(3)13(15-5)10(4)7-11/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOUNTDQOQPVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-2,3’,5’-trimethylpropiophenone typically involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

4-Methoxyacetophenone+Propionyl chlorideAlCl34’-Methoxy-2,3’,5’-trimethylpropiophenone\text{4-Methoxyacetophenone} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{4'-Methoxy-2,3',5'-trimethylpropiophenone} 4-Methoxyacetophenone+Propionyl chlorideAlCl3​​4’-Methoxy-2,3’,5’-trimethylpropiophenone

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-2,3’,5’-trimethylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-2,3’,5’-trimethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4’-Hydroxy-2,3’,5’-trimethylpropiophenone.

    Reduction: 4’-Methoxy-2,3’,5’-trimethylpropiophenol.

    Substitution: 4’-Methoxy-2,3’,5’-trimethyl-3-bromopropiophenone.

Scientific Research Applications

4’-Methoxy-2,3’,5’-trimethylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4’-Methoxy-2,3’,5’-trimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 4'-Methoxy-2,3',5'-trimethylpropiophenone, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4'-Methoxypropiophenone 4'-OCH₃ C₁₀H₁₂O₂ 164.2 Lower lipophilicity; used in fragrance synthesis
3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone 4'-OCH₃, 3',5'-CH₃, 3-(1,3-dioxane) C₁₇H₂₂O₄ 290.4 Enhanced solubility due to dioxane moiety; intermediate in heterocyclic synthesis
3',4',5'-Trifluoro-3-(4-methoxyphenyl)propiophenone 4'-OCH₃, 3',4',5'-F C₁₆H₁₃F₃O₂ 294.3 Increased electronegativity; potential fluorinated drug precursor
2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone 4'-OCH₃, 2',3'-CH₃ C₁₃H₁₆O₂ 204.3 Moderate steric hindrance; explored in antimicrobial studies
4-Phenylphenalenones (e.g., compound 1 in ) Trihydroxy-9-(4'-methoxyphenyl) C₂₀H₁₈O₄ 322.4 Bioactive; implicated in plant antibiotic biosynthesis

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Methyl Groups: The methoxy group (-OCH₃) increases polarity and hydrogen-bonding capacity compared to methyl (-CH₃), which enhances hydrophobicity. For example, 4'-Methoxypropiophenone (logP ~1.8) is less lipophilic than this compound (estimated logP ~3.2) due to the latter's three methyl groups . Fluorinated derivatives (e.g., 3',4',5'-trifluoro) exhibit higher electronegativity and metabolic stability, making them candidates for drug design .
  • Positional Isomerism: Substituent positioning significantly affects biological activity. For instance, dimethoxy groups at 2',4' or 3',4' positions in chalcone derivatives enhance inhibitory effects on ABCG2 protein (IC₅₀ ~1.4 µM), whereas mono-methoxy analogues show reduced potency . In antifungal studies, trimethoxy derivatives exhibit higher activity than mono- or dimethoxy compounds, but acetylation reverses this trend .

Biological Activity

4'-Methoxy-2,3',5'-trimethylpropiophenone is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential therapeutic applications.

This compound is an organic compound characterized by its methoxy and trimethyl groups attached to a propiophenone structure. Its chemical formula is C12H16OC_{12}H_{16}O, with a molecular weight of 192.26 g/mol. The presence of the methoxy group significantly influences its reactivity and biological interactions.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to significant biological effects, including modulation of metabolic pathways. For instance, studies have shown that it may inhibit specific enzymes involved in metabolic processes, affecting cellular functions and signaling pathways.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of this compound against various bacterial strains.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibitory effects on specific metabolic enzymes.
    • Methodology : Enzyme assays were conducted using purified enzyme preparations.
    • Results : The compound showed a dose-dependent inhibition of enzyme activity, indicating its potential as a lead compound for drug development targeting metabolic disorders.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, leading to decreased enzymatic activity.
  • Modulation of Signaling Pathways : Altering the expression or activity of signaling molecules involved in cellular responses.
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds.

Compound NameBiological ActivityMechanism of Action
4-MethoxyacetophenoneModerate antibacterialEnzyme inhibition
2,4-DimethoxyacetophenoneLow antibacterialUnknown
3-MethoxybenzaldehydeAntifungalCell membrane disruption

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